Dmapa

Radiopharmaceutical Chemistry Arsenic-76 Labeling Tracer Synthesis

Sourcing structurally defined, ⁷⁶As-labeled dimethylarsinothiols for preclinical tracer studies is a common bottleneck, often forcing researchers to use unsuitable analogs. DMAPA (CAS 85653-38-9) eliminates this compromise as the reference dimethylarsinopenicillamine, providing a validated baseline for biodistribution, imaging, and toxicity evaluations. Its molecular identity (C₇H₁₆AsNO₂S) ensures distinct in vivo behavior that generic arsenicals or penicillamine derivatives cannot replicate. Procurement includes flexible pack sizes, custom radiolabeling options, and global delivery for seamless study execution.

Molecular Formula C7H16AsNO2S
Molecular Weight 253.2 g/mol
CAS No. 85653-38-9
Cat. No. B1212120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmapa
CAS85653-38-9
Synonymsdimethylarsinopenicillamine
DMAPA
Molecular FormulaC7H16AsNO2S
Molecular Weight253.2 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S[As](C)C
InChIInChI=1S/C7H16AsNO2S/c1-7(2,12-8(3)4)5(9)6(10)11/h5H,9H2,1-4H3,(H,10,11)/t5-/m0/s1
InChIKeyKFYRJJBUHYILSO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMAPA (CAS 85653-38-9) as a Radioarsenic-Labeled Penicillamine Derivative: Procurement and Identification Guide


Dimethylarsinopenicillamine (DMAPA, CAS 85653-38-9) is an organoarsenic compound classified as a dimethylarsinothiol and a derivative of the amino acid penicillamine. Its core structure comprises a penicillamine backbone linked via a sulfur atom to a dimethylarsino group [1]. The compound is fundamentally defined by its development and primary documentation as a radioarsenic-labeled molecule, specifically with the isotope Arsenic-76 (⁷⁶As), positioning it as an early exemplar of a radiopharmaceutical designed for tracer and biodistribution studies [2][3]. Its unique chemical identity is intrinsically linked to its radiochemical application, distinguishing it from non-radioactive arsenicals or penicillamine derivatives used for other therapeutic purposes.

Why Generic Arsenical or Penicillamine Analogs Cannot Substitute for DMAPA in Specialized Research Applications


Procurement for DMAPA (CAS 85653-38-9) cannot be fulfilled by substituting other in-class compounds such as non-radioactive penicillamine, alternative arsenic chelates, or even the structurally related dimethylarsinomercaptoethanol (DMAME, CAS 85653-39-0) [1]. The defining characteristic of DMAPA, as established in its foundational literature, is its use as a ⁷⁶As-labeled radiopharmaceutical intended for specific biodistribution and tracer studies [2]. Its differentiation lies not in a general 'arsenical' or 'thiol' activity but in the precise combination of its penicillamine-derived backbone with a dimethylarsino group, which dictates its unique in vivo distribution pattern. Unlike a generic small-molecule arsenical, DMAPA's biological fate and utility are inseparable from its specific molecular structure and its intended radiochemical application [3]. Consequently, substituting with a compound lacking this precise configuration or radiolabeling capacity would result in a complete loss of the experimental or diagnostic utility for which this specific CAS number is sought.

Quantitative Evidence for DMAPA Differentiation Against Its Closest Analogs


Radiochemical Identity and Production Viability: DMAPA as a Derivative of the ⁷⁶As Precursor Dimethylchloroarsine

DMAPA is differentiated from non-radioactive analogs and even other ⁷⁶As-labeled compounds by its production method and specific precursor chemistry. Unlike the direct labeling of a biomolecule, DMAPA is synthesized via the radioarsenic-labeled intermediate dimethylchloroarsine. This intermediate is then used to derivatize both DMAPA and its analog dimethylarsinomercaptoethanol (DMAME) [1]. The ability to produce a panel of radiolabeled compounds from a single precursor provides a procurement advantage for research programs focused on comparative biodistribution studies. While the original synthesis paper does not provide a direct, quantitative comparison of yields for each final product, it establishes that DMAPA is one of two structurally distinct dimethylarsinothiols obtainable from this specific ⁷⁶As-labeled platform, distinguishing it from other arsenical radiopharmaceuticals that require unique synthetic routes [2].

Radiopharmaceutical Chemistry Arsenic-76 Labeling Tracer Synthesis

Biodistribution Profile as a Radiopharmaceutical Tracer in Murine Models

The functional utility of DMAPA is demonstrated by its distinct in vivo biodistribution pattern, which differentiates it from other arsenic-based radiotracers. In a foundational study, ⁷⁶As-labeled DMAPA was administered to mice, and its distribution was quantified. While the original 1984 study does not provide a head-to-head table of tissue uptake percentages for DMAPA versus a specific comparator, the abstract and context confirm that its biodistribution was obtained and characterized as part of the development of a 'new group of radioarsenicals' [1]. Subsequent references have noted the utility of such compounds for the 'evaluation of hepatocellular function' [2], implying a pattern of liver uptake that is a key point of differentiation from radiotracers targeting other organs or having different clearance profiles. This specific, measurable behavior is the core evidence for its selection in specialized research.

Nuclear Medicine Biodistribution Preclinical Imaging

Defined Chemical Structure Differentiating from Other 'DMAPA' Acronyms

A critical and quantifiable differentiation for procurement is the unique chemical structure of DMAPA (CAS 85653-38-9) versus other compounds sharing the 'DMAPA' acronym, most notably N,N-Dimethyl-1,3-propanediamine (CAS 109-55-7). DMAPA is (2S)-2-amino-3-dimethylarsanylsulfanyl-3-methylbutanoic acid (C₇H₁₆AsNO₂S, MW 253.19) . In stark contrast, the industrial diamine DMAPA is a much smaller molecule (C₅H₁₄N₂, MW 102.18) with a completely different functional group profile (primary and tertiary amines) and applications (surfactants, corrosion inhibitors, polyurethane catalysts) . The quantifiable difference in molecular weight (253.19 vs. 102.18 g/mol) and elemental composition (presence of Arsenic and Sulfur) is absolute. This distinction is paramount for procurement to ensure the correct organoarsenic compound is ordered for specialized research rather than the bulk industrial chemical.

Chemical Identity Procurement Integrity Structural Confirmation

Primary Research Applications for DMAPA Based on Documented Evidence


Development and Validation of Novel Arsenic-76 Radiopharmaceuticals

Given its status as an early example of a ⁷⁶As-labeled dimethylarsinothiol, DMAPA serves as a crucial reference compound or starting point in research programs focused on developing new radioarsenicals for nuclear medicine [1]. Its established synthesis from a ⁷⁶As-labeled precursor and its characterized biodistribution provide a validated baseline for comparing new derivatives with improved targeting, stability, or clearance properties. Procurement of DMAPA would support studies aimed at establishing methods for routine production and purification of arsenic radioisotopes for medical and toxicological research .

Comparative Biodistribution and Tracer Studies in Preclinical Models

The primary documented use of DMAPA is in tracer studies to evaluate biodistribution in experimental animals [1]. This makes it a specialized tool for preclinical research investigating the in vivo fate of organoarsenic compounds. Procurement is most relevant for studies requiring a structurally defined ⁷⁶As-labeled tracer with a known profile, particularly for experiments comparing the biological behavior of different dimethylarsinothiols (e.g., DMAPA vs. DMAME) or for validating new imaging or detection methodologies for arsenic-based agents.

Research on Hepatic Imaging or Function Evaluation

Literature citations associated with DMAPA and related compounds suggest its utility in the 'evaluation of hepatocellular function' [1]. Therefore, a research application scenario involves the use of DMAPA as a molecular probe to study liver uptake, metabolism, or clearance mechanisms. A research group investigating hepatobiliary imaging agents or arsenic metabolism in the liver would find DMAPA a relevant compound for comparative or mechanistic studies, differentiating it from other radiotracers that do not exhibit this specific hepatic disposition .

Chemical Reference Standard for Analytical Identification

Due to the common confusion with the industrial diamine also abbreviated as 'DMAPA', this compound (CAS 85653-38-9) serves a critical role as an analytical reference standard [1]. Laboratories involved in forensic analysis, environmental monitoring, or metabolomics, where distinguishing between the organoarsenic and the aliphatic amine is crucial, would require a pure sample of DMAPA. This application is supported by its unique, quantifiable structural properties (molecular formula, weight, SMILES) , which allow for its definitive identification by methods like HPLC-MS, NMR, or GC-MS, ensuring the integrity of analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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